molecular formula C7H14O2 B6237509 (3,3-dimethyloxolan-2-yl)methanol CAS No. 81887-60-7

(3,3-dimethyloxolan-2-yl)methanol

Cat. No.: B6237509
CAS No.: 81887-60-7
M. Wt: 130.18 g/mol
InChI Key: YUELKLVMAKNWKQ-UHFFFAOYSA-N
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Description

(3,3-Dimethyloxolan-2-yl)methanol is a substituted oxolane derivative featuring a five-membered oxygen-containing ring (oxolane, structurally analogous to tetrahydrofuran) with two methyl groups at the 3,3-positions and a hydroxymethyl group at the 2-position.

  • Molecular Formula: Based on related compounds (e.g., "(3,3-dimethyloxolan-2-yl)methanesulfonyl chloride" in and ), the parent alcohol likely has the formula C₆H₁₂O₂ (oxolane backbone: C₅H₁₀O; hydroxymethyl group: CH₂OH).
  • Applications: Such compounds are often used as intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, due to their polar yet stable cyclic ether framework .

Properties

IUPAC Name

(3,3-dimethyloxolan-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2)3-4-9-6(7)5-8/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUELKLVMAKNWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513272
Record name (3,3-Dimethyloxolan-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81887-60-7
Record name (3,3-Dimethyloxolan-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,3-dimethyloxolan-2-yl)methanol can be synthesized through several methods. One common synthetic route involves the reaction of 3,3-dimethyloxirane with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In industrial settings, (3,3-dimethyloxolan-2-yl)methanol is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The process often involves continuous flow reactors and the use of advanced catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(3,3-dimethyloxolan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: The major products include 3,3-dimethyloxolan-2-carboxylic acid and 3,3-dimethyloxolan-2-aldehyde.

    Reduction: The major products are the corresponding primary and secondary alcohols.

    Substitution: The products vary depending on the substituent introduced, such as halides or esters.

Scientific Research Applications

(3,3-dimethyloxolan-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,3-dimethyloxolan-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3,3-dimethyloxolan-2-yl)methanol with structurally or functionally related compounds, emphasizing molecular features, properties, and applications.

Compound Name Molecular Formula Molecular Weight Key Structural Features Reactivity/Applications References
(3,3-Dimethyloxolan-2-yl)methanol C₆H₁₂O₂ ~116.16 (calc.) Oxolane ring with 3,3-dimethyl and 2-CH₂OH Intermediate for sulfonation, esterification
(1,3-Dioxolan-2-yl)methanol C₄H₈O₃ 104.10 1,3-Dioxolane ring (two oxygen atoms) with CH₂OH Solvent, pharmaceutical intermediate
Ethyl-2-methyl-1,3-dioxolan-2-yl-acetate C₈H₁₄O₄ 174.20 1,3-Dioxolane with methyl and ester groups Flavoring agent (e.g., Fructone)
2-(3,3-Dimethyloxolan-2-yl)acetic acid C₇H₁₂O₃ 144.17 (calc.) Oxolane with 3,3-dimethyl and acetic acid substituent Synthesis of bioactive molecules
Diethylaminoethanol C₆H₁₅NO 117.19 Linear amino alcohol (NH(C₂H₅)₂-CH₂CH₂OH) Corrosion inhibitor, surfactant

Key Comparisons:

Ring Structure and Oxygen Content: (3,3-Dimethyloxolan-2-yl)methanol has a single oxygen in the oxolane ring, enhancing stability compared to the 1,3-dioxolane analogs (two oxygen atoms), which are more polar but less thermally stable . Ethyl-2-methyl-1,3-dioxolan-2-yl-acetate () demonstrates how esterification of dioxolane derivatives expands utility in flavor and fragrance industries .

In contrast, (1,3-dioxolan-2-yl)methanol lacks alkyl substituents, making it more reactive in ring-opening reactions .

Functional Group Diversity: The hydroxymethyl group in (3,3-dimethyloxolan-2-yl)methanol allows for derivatization into sulfonyl chlorides (), whereas 2-(3,3-dimethyloxolan-2-yl)acetic acid () highlights carboxylate applications in drug synthesis.

Amino Alcohols vs. Cyclic Ether Alcohols: Diethylaminoethanol (linear amino alcohol) differs significantly in applications, serving as a surfactant rather than a synthetic intermediate, underscoring how cyclic vs. linear frameworks dictate utility .

Notes on Data Limitations:

  • Direct physicochemical data (e.g., boiling point, solubility) for (3,3-dimethyloxolan-2-yl)methanol are absent in the evidence; inferences are drawn from analogs.

Biological Activity

(3,3-dimethyloxolan-2-yl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by research findings and case studies.

Structure and Composition

  • IUPAC Name : (3,3-dimethyloxolan-2-yl)methanol
  • Molecular Formula : C7H14O2
  • Molecular Weight : 130.19 g/mol

Physical Properties

PropertyValue
Boiling Point165 °C
Melting PointNot available
SolubilitySoluble in methanol and ethanol

Antimicrobial Activity

Research indicates that (3,3-dimethyloxolan-2-yl)methanol exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing varying degrees of effectiveness.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. The results are summarized in the table below:

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/ml
Escherichia coli1264 µg/ml
Candida albicans1816 µg/ml

These findings suggest that (3,3-dimethyloxolan-2-yl)methanol could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of (3,3-dimethyloxolan-2-yl)methanol. It has shown promise in inhibiting the proliferation of cancer cell lines.

Research Findings

In vitro assays demonstrated that the compound significantly reduced cell viability in several cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

These results indicate a potential mechanism of action involving apoptosis induction and cell cycle arrest.

Antioxidant Activity

Antioxidant properties are critical for combating oxidative stress-related diseases. Studies have assessed the ability of (3,3-dimethyloxolan-2-yl)methanol to scavenge free radicals.

Antioxidant Assays

The DPPH radical scavenging assay was employed to evaluate antioxidant capacity:

Sample Concentration (µg/ml)% Inhibition
1045
5075
10090

The compound exhibited a strong antioxidant effect, suggesting its potential utility in preventing oxidative damage.

The biological activities of (3,3-dimethyloxolan-2-yl)methanol are likely mediated through several mechanisms:

  • Cell Membrane Disruption : The lipophilic nature allows it to penetrate microbial membranes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism in pathogens and cancer cells.
  • Free Radical Scavenging : The hydroxyl group contributes to its ability to neutralize free radicals.

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